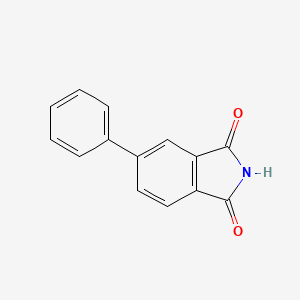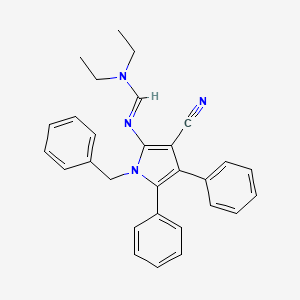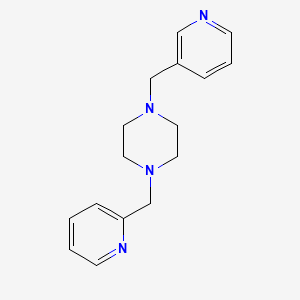![molecular formula C21H24F2N2O B10880044 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpropan-1-one](/img/structure/B10880044.png)
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and 2-methyl-1-propanone groups. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with appropriate halogenated analogues through nucleophilic substitution . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenated compounds in the presence of a base like K2CO3 in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: In the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets, such as calcium channels in the case of its derivatives like flunarizine. The compound binds to these channels, inhibiting calcium influx and thereby exerting its pharmacological effects. This interaction is crucial in the treatment of conditions like migraines and vertigo.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: A precursor in the synthesis of 1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE.
Flunarizine: A calcium channel blocker used in the treatment of migraines.
Lomerizine: Another calcium channel blocker with similar applications.
Uniqueness
1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to serve as a versatile intermediate in the synthesis of various therapeutic agents highlights its importance in medicinal chemistry.
Propriétés
Formule moléculaire |
C21H24F2N2O |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C21H24F2N2O/c1-15(2)21(26)25-13-11-24(12-14-25)20(16-3-7-18(22)8-4-16)17-5-9-19(23)10-6-17/h3-10,15,20H,11-14H2,1-2H3 |
Clé InChI |
OLFTUEWLVYYPJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10879964.png)
![biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone](/img/structure/B10879965.png)

![12-(2-Furyl)-2-[(2-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10879969.png)
![N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10879973.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B10879984.png)


![(4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880001.png)

![1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10880011.png)
![4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10880023.png)

![3-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B10880030.png)
